
(3S,4R)-4-(Pyrazin-2-ylamino)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-(Pyrazin-2-ylamino)oxolan-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential application in drug development. It is a chiral molecule with a pyrazine ring and an oxolan-3-ol moiety. The compound has a molecular formula of C8H11N3O2 and a molecular weight of 185.19 g/mol.
Mecanismo De Acción
The exact mechanism of action of (3S,4R)-4-(Pyrazin-2-ylamino)oxolan-3-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are essential for the growth and survival of cancer cells or viruses.
Biochemical and Physiological Effects:
(3S,4R)-4-(Pyrazin-2-ylamino)oxolan-3-ol has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and modulate the immune response. The compound has also been shown to have low toxicity in normal cells, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3S,4R)-4-(Pyrazin-2-ylamino)oxolan-3-ol is its high enantiomeric purity, which makes it an ideal compound for studying the effects of chirality on drug activity. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of (3S,4R)-4-(Pyrazin-2-ylamino)oxolan-3-ol. One area of research is the development of analogs of the compound with improved activity and solubility. Another area of research is the study of the compound's effects on other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, the compound's potential as a drug delivery system for targeted therapy is also an area of interest.
Métodos De Síntesis
(3S,4R)-4-(Pyrazin-2-ylamino)oxolan-3-ol can be synthesized using various methods. One of the commonly used methods is the reaction between pyrazine-2-carboxylic acid and (S)-(-)-malic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired compound with high enantiomeric purity.
Aplicaciones Científicas De Investigación
(3S,4R)-4-(Pyrazin-2-ylamino)oxolan-3-ol has been extensively studied for its potential application in drug development. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. It has also been tested against viruses such as HIV and hepatitis C virus and has shown potent antiviral activity.
Propiedades
IUPAC Name |
(3S,4R)-4-(pyrazin-2-ylamino)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-7-5-13-4-6(7)11-8-3-9-1-2-10-8/h1-3,6-7,12H,4-5H2,(H,10,11)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKVHEUKULBVAZ-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

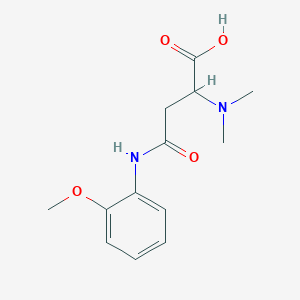

![ethyl 2-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2911722.png)
![[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2911724.png)
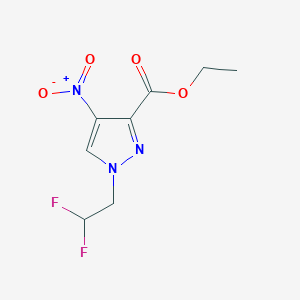
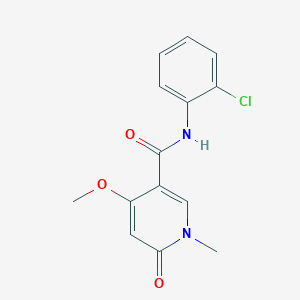
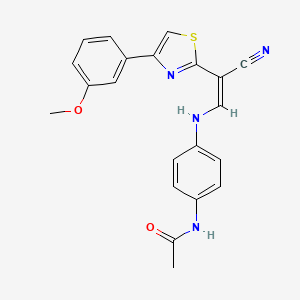
![5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2911732.png)
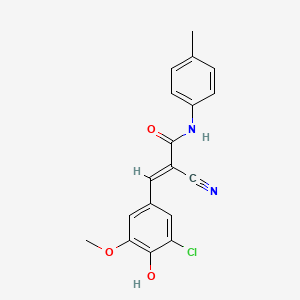
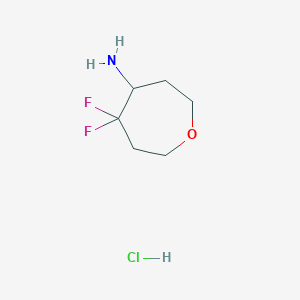
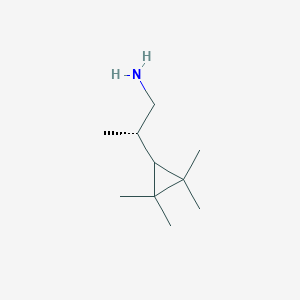
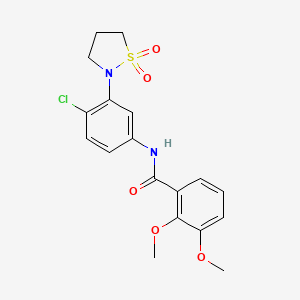
![1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B2911741.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2911743.png)